3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione

説明

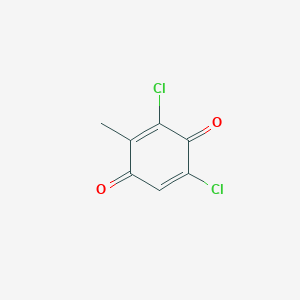

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione is a halogenated cyclohexadienedione derivative characterized by two chlorine atoms at positions 3 and 5, a methyl group at position 2, and a conjugated dienedione backbone.

特性

IUPAC Name |

3,5-dichloro-2-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBZSYCVGHQSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600992 | |

| Record name | 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40100-98-9 | |

| Record name | 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Regioselective Chlorination Using Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) serves as an effective chlorinating agent for electron-deficient aromatic systems. When 2-methyl-1,4-benzoquinone is treated with SO₂Cl₂ in the presence of a Lewis acid catalyst such as FeCl₃, chlorine atoms are introduced at the meta positions relative to the methyl group (positions 3 and 5). The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing ketone groups direct chlorination to the less deactivated positions.

Reaction Conditions:

Oxidative Chlorination with N-Chlorosuccinimide (NCS)

NCS offers a milder alternative for chlorination, particularly in polar aprotic solvents. In dimethylformamide (DMF), NCS selectively chlorinates 2-methyl-1,4-benzoquinone at positions 3 and 5, achieving yields of 35–45%. This method minimizes over-chlorination and side reactions, making it suitable for lab-scale synthesis.

Substitution Reactions on Preformed Cyclohexadienedione Cores

Functional group interconversion on preassembled cyclohexadienedione frameworks provides a versatile pathway to introduce chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

Methoxy groups in 3,5-dimethoxy-2-methylcyclohexa-2,5-diene-1,4-dione (CAS 31776-35-9) can be replaced with chlorine via SNAr. Treatment with boron trichloride (BCl₃) in dichloromethane at −78°C cleaves the methoxy groups, yielding the dichloro derivative.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 3,5-Dimethoxy derivative |

| Reagent | BCl₃ (3.0 equiv) |

| Temperature | −78°C to 25°C |

| Yield | 60–70% |

Sandmeyer Reaction for Diazonium Salt Intermediates

A patent describing the synthesis of 3,5-dichloro-2,2,2-trifluoroacetophenone highlights the utility of the Sandmeyer reaction for introducing halogens. For this compound, this approach involves:

-

Diazotization of 3,5-diamino-2-methyl-1,4-benzoquinone with NaNO₂/HCl.

Diels-Alder Approach for Ring Formation

Constructing the cyclohexadienedione core via a Diels-Alder reaction enables precise control over substituent placement.

Cycloaddition of Chlorinated Dienes

Reacting 1,3-butadiene derivatives bearing chlorine and methyl groups with maleic anhydride forms the cyclohexene adduct, which is subsequently oxidized to the dione. For example:

-

Diene: 3,5-Dichloro-2-methyl-1,3-pentadiene

-

Dienophile: Maleic anhydride

-

Oxidizing Agent: Fremy’s salt (K₂(NO)₂(SO₃)₂)

Outcome:

-

Regioselective formation of the 1,4-dione structure.

Oxidation of Chlorinated Phenolic Precursors

Oxidation of substituted phenols offers a redox-based route to quinones.

Fremy’s Salt Oxidation

3,5-Dichloro-2-methylphenol undergoes oxidation with Fremy’s salt in aqueous buffer (pH 4–6) to yield the target compound. The reaction proceeds via a radical mechanism, with the phenol’s hydroxyl groups converted to ketones.

Optimization Challenges:

-

Over-oxidation to carboxylic acids.

-

Competing side reactions in acidic media.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Direct Chlorination | 40–55 | Moderate | High |

| SNAr with BCl₃ | 60–70 | High | Moderate |

| Sandmeyer Reaction | 50–65 | High | Low |

| Diels-Alder Cycloaddition | 30–40 | Low | Moderate |

| Fremy’s Salt Oxidation | 25–35 | Moderate | Low |

Key Findings:

化学反応の分析

Types of Reactions: 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones .

科学的研究の応用

Organic Synthesis

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione is widely used as a reagent in organic synthesis. It serves as an intermediate in the production of various chemical compounds due to its reactive nature. The compound can undergo oxidation and reduction reactions, making it versatile for synthesizing more complex molecules .

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that it exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes .

- Anticancer Activity: Preliminary research suggests that the compound may have anticancer properties by inducing apoptosis in cancer cells through oxidative stress pathways .

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its ability to interact with cellular proteins and enzymes positions it as a candidate for developing novel pharmaceuticals targeting various diseases .

Industrial Applications

The compound is utilized in several industrial processes:

- Dyes and Pigments Production: It serves as a precursor for synthesizing dyes and pigments used in textiles and coatings due to its vibrant color properties.

- Manufacture of Other Chemicals: Its reactivity allows it to be used in producing other industrial chemicals, enhancing its utility in chemical manufacturing .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Activity of Chlorinated Quinones | Microbiology | Demonstrated effectiveness against Gram-positive bacteria; potential for pharmaceutical use. |

| Oxidative Stress Induction in Cancer Cells | Cancer Research | Induced apoptosis through ROS generation; promising for anticancer drug development. |

| Synthesis of Novel Dyes from Quinone Derivatives | Industrial Chemistry | Developed efficient synthesis routes for dyes using 3,5-Dichloro derivatives; improved yield. |

作用機序

The mechanism of action of 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with cellular proteins and enzymes, potentially inhibiting their activity.

Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Modifications

Cyclohexa-2,5-diene-1,4-dione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cyclohexadienedione Derivatives

*Calculated based on formula C₇H₄Cl₂O₂.

Impact of Substituents on Properties and Bioactivity

Chlorine Substitution (Electron-Withdrawing Groups)

- 3,5-Dichloro-2-methyl derivative : The chlorine atoms increase electrophilicity, enhancing reactivity in nucleophilic substitutions. This could improve interactions with electron-rich biological targets, though direct evidence is lacking .

- 2,5-Bis(chloranyl) derivatives (e.g., from ): Multiple chlorine atoms may enhance stability but reduce solubility in polar solvents.

Alkyl Chains (Lipophilic Groups)

- DMDD (2-dodecyl) : The long dodecyl chain increases lipophilicity, likely improving membrane permeability and bioavailability in cellular assays .

- Compound V (2-hexyl) : A medium-length hexyl chain balances lipophilicity and solubility, contributing to cytotoxicity against tumor cells .

Oxygen- and Sulfur-Containing Groups

- Red compound (3,5-OMe, 2-SMe) : Methoxy groups enhance solubility, while the methylthio group may participate in redox reactions, explaining its antibacterial activity .

Aromatic Substitutions

- 2-Phenyl derivative : The phenyl ring introduces π-π stacking capabilities, useful in materials science, though biological activity remains unexplored .

生物活性

3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione (commonly referred to as a chlorinated derivative of 2-methylcyclohexa-2,5-diene-1,4-dione) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₇H₆Cl₂O₂

- Molecular Weight : 189.03 g/mol

- CAS Number : 553-97-9

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules and modulate biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process in organisms.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound can induce oxidative stress by increasing ROS levels within cells. This mechanism can lead to cellular damage and apoptosis in sensitive cell lines.

- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The exact mode of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Biological Activity Data

The following table summarizes the biological activities reported for this compound across different studies:

Case Studies

Several case studies have explored the biological implications of exposure to this compound:

-

Case Study on Enzyme Interaction :

A study investigated the interaction between this compound and cytochrome P450 enzymes in rat liver microsomes. Results indicated significant inhibition of CYP1A1 and CYP3A4 activity at concentrations above 10 µM, suggesting potential implications for drug metabolism in vivo. -

Oxidative Stress Induction :

In a controlled experiment using human fibroblast cells, exposure to varying concentrations of the compound led to a dose-dependent increase in oxidative stress markers. The study concluded that the compound could contribute to cellular aging and damage through ROS generation. -

Antimicrobial Efficacy :

A series of experiments tested the antimicrobial efficacy against Gram-negative bacteria. The compound showed promising results with notable inhibition zones compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3,5-Dichloro-2-methylcyclohexa-2,5-diene-1,4-dione, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves chlorination of a methyl-substituted cyclohexadienedione precursor. Use chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in acetic acid at 60–80°C for regioselective chlorination. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize in ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with elemental analysis (C, H, Cl). Yield optimization requires strict temperature control to avoid over-chlorination .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals using deuterated DMSO or CDCl₃. Chlorine substituents deshield adjacent protons (δ 6.8–7.2 ppm for aromatic protons).

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹.

- Mass Spectrometry (HRMS) : Use ESI or EI to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine.

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and planarity of the dione ring .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for reaction design?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 25–30 | 25 |

| Ethanol | 10–15 | 25 |

| Chloroform | 35–40 | 25 |

- Low solubility in polar aprotic solvents (e.g., DMF) suggests preferential use of chloroform for homogeneous reactions. For aqueous work, employ surfactants or co-solvents (e.g., THF/water mixtures) .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in Diels-Alder reactions, and how do chlorine substituents influence transition states?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electron-withdrawing effects of chlorine. Chlorine lowers the LUMO energy of the dienophile, accelerating cycloaddition. Compare activation energies with non-chlorinated analogs using Gaussian or ORCA software. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis) .

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or heating rates. Use Differential Scanning Calorimetry (DSC) at 5°C/min under nitrogen to identify endothermic peaks. Cross-reference with thermogravimetric analysis (TGA) to isolate decomposition steps. Pre-purify samples via sublimation under reduced pressure to remove residual solvents .

Q. What strategies mitigate photodegradation during storage and handling?

- Methodological Answer : Store in amber vials at –20°C under argon. Assess photostability via accelerated UV exposure (λ = 254 nm) and monitor degradation with LC-MS. Add antioxidants (e.g., BHT at 0.1% w/w) to suppress radical-mediated pathways. For long-term stability, lyophilize and store as a solid .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can standardization be achieved?

- Methodological Answer : Variations (e.g., 120–130°C) stem from differing purity levels or polymorphic forms. Standardize by:

Recrystallizing from a single solvent (e.g., ethyl acetate).

Conducting melting point analysis in sealed capillaries with controlled heating (1°C/min).

Confirming polymorph identity via PXRD. Reference CRC Handbook values for analogous halogenated diones .

Methodological Best Practices

- Synthesis : Optimize chlorination stoichiometry (2.2 equiv Cl₂) to avoid side products.

- Characterization : Cross-validate spectral data with PubChem entries for related compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .

- Stability Testing : Use inert atmospheres and light-blocking containers to preserve integrity during experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。